Laudexium

Neuromuscular pharmacology Non-depolarizing NMBA Potency comparison

Laudexium is a synthetic bis-quaternary ammonium non-depolarizing neuromuscular blocker discontinued from clinical use, now serving as a critical reference compound for SAR and pharmacological studies. It combines pharmacophoric elements of d-tubocurarine and decamethonium, exhibiting ~50% reduced potency, slower onset, and substantially prolonged duration relative to d-tubocurarine—making it an ideal benchmark for evaluating structure–duration relationships in novel NMBA development. Its intermediate cardiovagal blockade potency (rank 3 of 7) further supports autonomic pharmacology investigations. Reversible by acetylcholinesterase inhibitors, it provides an extended observation window for reversal agent validation.

Molecular Formula C52H74N2O8+2
Molecular Weight 855.2 g/mol
CAS No. 47905-44-2
Cat. No. B1674549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaudexium
CAS47905-44-2
SynonymsLaudexium;  Laudexium ion;  Laudexium cation; 
Molecular FormulaC52H74N2O8+2
Molecular Weight855.2 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C
InChIInChI=1S/C52H74N2O8/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3/q+2
InChIKeyLZVKNJYOWMYBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laudexium (CAS 47905-44-2) – Non-Depolarizing Neuromuscular Blocker Procurement Guide


Laudexium (CAS 47905-44-2; laudexium metilsulfate CAS 3253-60-9) is a synthetic bis-quaternary ammonium non-depolarizing neuromuscular blocking agent (NMBA) that competitively antagonizes acetylcholine at postsynaptic nicotinic receptors [1]. Structurally conceived as a hybrid molecule combining pharmacophoric elements of d-tubocurarine and decamethonium, it was introduced clinically in the early 1950s as a surgical muscle relaxant [2][3]. Currently discontinued from clinical practice due to post-operative re-curarization concerns, Laudexium retains research value as a reference compound for structure–activity relationship studies and neuromuscular pharmacology investigations [1].

Why Laudexium Cannot Be Generically Substituted Within the Non-Depolarizing NMBA Class


Non-depolarizing neuromuscular blockers exhibit substantial heterogeneity in potency, onset kinetics, duration of action, and off-target autonomic effects that preclude simple within-class interchange [1]. Unlike depolarizing agents, non-depolarizing NMBAs such as Laudexium are pharmacologically reversible with acetylcholinesterase inhibitors, yet their divergent clinical handling properties—particularly onset time and duration—directly dictate surgical utility and post-operative safety profiles [2]. Laudexium is distinguished by its exceptionally prolonged duration of action relative to its closest analog d-tubocurarine, a characteristic that ultimately contributed to its clinical discontinuation due to recurrent re-curarization events [3]. The quantitative evidence below establishes precisely where Laudexium differs meaningfully from comparators.

Laudexium – Quantitative Differentiation Evidence vs. d-Tubocurarine and In-Class Comparators


Potency Relative to d-Tubocurarine: Laudexium Exhibits Approximately 50% Lower Potency

Laudexium demonstrates approximately half the neuromuscular blocking potency of d-tubocurarine, its closest structural and pharmacological analog [1][2]. This reduced molar potency necessitates approximately twice the dosage to achieve equivalent neuromuscular blockade under comparable conditions .

Neuromuscular pharmacology Non-depolarizing NMBA Potency comparison

Duration of Action: Laudexium Exhibits Substantially Prolonged Duration vs. d-Tubocurarine

Laudexium possesses a duration of action described as "much longer" than that of d-tubocurarine, representing its most clinically consequential differentiation [1][2]. This prolonged neuromuscular blockade, while potentially advantageous for extended surgical procedures, was directly implicated in recurrent post-operative re-curarization events that led to the compound's clinical discontinuation [3].

Neuromuscular blockade duration Surgical muscle relaxation Re-curarization risk

Onset Kinetics: Laudexium Exhibits Slower Onset of Action vs. d-Tubocurarine

Laudexium demonstrates a slower onset of neuromuscular blockade compared to d-tubocurarine, representing a pharmacodynamic disadvantage for rapid-sequence intubation scenarios [1][2]. This slower onset profile, combined with prolonged duration, defines Laudexium's distinct temporal pharmacodynamic signature within the non-depolarizing NMBA class [3].

NMBA onset kinetics Endotracheal intubation timing Pharmacodynamic comparison

Cardiovagal Blockade Potency: Laudexium Ranks Intermediate Among Curare-Like Agents in Guinea-Pig Vagus-Heart Preparation

In a head-to-head comparative study using isolated guinea-pig vagus-heart preparations, Laudexium demonstrated cardiovagal blocking activity that ranked intermediate among seven curare-like agents tested [1]. The potency order established was: hexafluorenium (most potent) > gallamine > laudexium > decamethonium > tubocurarine > suxamethonium > succinyldisulphocholine [2]. This rank-order positioning provides quantitative relative potency information across multiple in-class comparators within a single experimental system [3].

Autonomic pharmacology Cardiovagal synapse In vitro comparative assay

Laudexium – Validated Research and Industrial Application Scenarios


Reference Standard for Long-Acting Non-Depolarizing NMBA in Structure–Activity Relationship (SAR) Studies

Laudexium serves as a historical reference standard for prolonged-duration neuromuscular blockade in SAR investigations of bis-quaternary isoquinolinium derivatives. Its hybrid structural origin—combining elements of d-tubocurarine and decamethonium—coupled with its quantitatively established ~50% lower potency relative to d-tubocurarine [1] and substantially prolonged duration [2], makes it a valuable comparator for analyzing how specific structural modifications influence pharmacodynamic temporal profiles. Researchers developing novel neuromuscular blockers can utilize Laudexium's established pharmacological fingerprint as a benchmark for evaluating structure–duration relationships [3].

In Vitro Autonomic Pharmacology: Cardiovagal Ganglionic Blockade Screening

Based on direct head-to-head comparative evidence from isolated guinea-pig vagus-heart preparations, Laudexium occupies a defined intermediate position (rank 3 of 7) in cardiovagal blockade potency among curare-like agents, positioned between gallamine and decamethonium [1]. This established rank-order makes Laudexium a useful reference compound for in vitro autonomic pharmacology studies examining ganglionic nicotinic receptor interactions of bis-quaternary neuromuscular blockers [2].

Educational and Training Reference for Historical Neuromuscular Blocker Development

Laudexium provides an instructive case study in neuromuscular blocker pharmacology for academic and industrial training programs. Its well-documented pharmacodynamic differentiation from d-tubocurarine—specifically ~50% reduced potency, slower onset, and prolonged duration [1]—combined with its clinical discontinuation due to re-curarization [2], offers a concrete example of how seemingly favorable prolonged relaxation can translate to unacceptable post-operative safety risk. This evidence-based narrative supports curriculum development in medicinal chemistry and clinical pharmacology [3].

Positive Control for Acetylcholinesterase Inhibitor Reversal Studies

As with all non-depolarizing neuromuscular blockers, Laudexium's pharmacological action is reversible by acetylcholinesterase inhibitors such as neostigmine [1]. Its prolonged duration of action relative to d-tubocurarine [2] renders it a useful positive control for validating reversal agent efficacy in experimental settings where sustained blockade provides an extended observation window for assessing antagonism kinetics [3].

Quote Request

Request a Quote for Laudexium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.